molecular formula C18H20BClO3 B1454877 2-(2-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1196395-83-1

2-(2-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1454877
CAS RN: 1196395-83-1
M. Wt: 330.6 g/mol
InChI Key: DXYWKYPJDURYSM-UHFFFAOYSA-N
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Description

“2-(2-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic compound. It seems to be related to “(2-Chloro-4-phenoxyphenyl)methanol” and “2-Chloro-4-phenoxyphenyl-boronic acid pinacol ester” based on the search results .

Scientific Research Applications

Crystal Structure Analysis

One study focused on the crystal structure of a similar dioxaborolane compound, revealing its orthorhombic space group and providing detailed insights into its molecular geometry, including bond lengths and angles. This research underlines the compound's structural characteristics which are critical for understanding its chemical behavior and potential applications in materials science (Seeger & Heller, 1985).

Analytical Chemistry Applications

Another study demonstrated the use of a related dioxaborolane reagent for the quantitative analysis of lignins via 31P NMR, showcasing its potential in analytical chemistry for detailed biomass analysis. This work highlights the compound's role in enhancing the resolution of phenolic hydroxyl groups, which is crucial for understanding the complex structure of lignins (Granata & Argyropoulos, 1995).

Synthesis of Derivatives and Inhibitory Activity

Research into the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives based on dioxaborolane and their inhibitory activity against serine proteases including thrombin highlights the compound's relevance in medicinal chemistry. This study provides insights into the biological applications of dioxaborolane derivatives, illustrating their potential as therapeutic agents (Spencer et al., 2002).

Material Science and Polymer Synthesis

Further studies have shown the utility of dioxaborolane derivatives in the synthesis of novel polymers and materials. For instance, the preparation and characterization of pinacolylboronate-substituted stilbenes for the synthesis of boron-capped polyenes indicate the compound's application in creating new materials for technology applications, such as liquid crystal displays (LCDs) and potential therapeutics for neurodegenerative diseases (Das et al., 2015).

Sensing and Detection Technologies

A novel 4-substituted pyrene derivative synthesized from phenyl boronic ester demonstrated significant sensitivity and selectivity for hydrogen peroxide (H2O2) detection in living cells. This research showcases the compound's application in developing advanced sensing technologies for biological and environmental monitoring (Nie et al., 2020).

properties

IUPAC Name

2-(2-chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BClO3/c1-17(2)18(3,4)23-19(22-17)15-11-10-14(12-16(15)20)21-13-8-6-5-7-9-13/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYWKYPJDURYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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